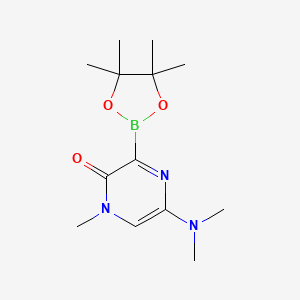
5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazinone core substituted with a dimethylamino group and a boronic ester, making it a versatile molecule for synthetic and analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrazinone core followed by the introduction of the dimethylamino group and the boronic ester. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of substituted pyrazinones, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
科学的研究の応用
5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique structural properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of advanced materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism by which 5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one exerts its effects involves interactions with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
- **5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- **5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
Compared to similar compounds, 5-(Dimethylamino)-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one offers a unique combination of functional groups that enhance its versatility in synthetic applications. The presence of both a boronic ester and a dimethylamino group allows for diverse chemical modifications and applications in various fields.
特性
IUPAC Name |
5-(dimethylamino)-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-11(18)17(7)8-9(15-10)16(5)6/h8H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFXGLFPEMAPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CN(C2=O)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














